Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 821009-98-7
VCID: VC16796378
InChI: InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17)
SMILES:
Molecular Formula: C10H6F3N3O3
Molecular Weight: 273.17 g/mol

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-

CAS No.: 821009-98-7

Cat. No.: VC16796378

Molecular Formula: C10H6F3N3O3

Molecular Weight: 273.17 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- - 821009-98-7

Specification

CAS No. 821009-98-7
Molecular Formula C10H6F3N3O3
Molecular Weight 273.17 g/mol
IUPAC Name 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17)
Standard InChI Key BJODUGNLNXIKQA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CC#N

Introduction

Structural and Molecular Characteristics

The compound features a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, linked to a cyanoacetamide moiety (-NH-C(O)-CH₂-CN). This arrangement introduces significant electronic effects:

  • Nitro group: A strong electron-withdrawing group (EWG) that enhances electrophilicity and influences reactivity in substitution reactions .

  • Trifluoromethyl group: A meta-directing EWG that increases lipophilicity and metabolic stability .

  • Cyanoacetamide: A versatile functional group enabling hydrogen bonding and participation in condensation reactions .

Molecular Formula and Weight

Based on analogs like 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₀H₇F₃N₂O, MW 228.17 g/mol) and N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide (C₉H₇F₃N₂O₃, MW 248.16 g/mol) , the target compound’s molecular formula is inferred as C₁₀H₇F₃N₃O₃ with a molecular weight of 298.18 g/mol.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹, and ν(C=O) ~1680 cm⁻¹ .

  • NMR: The trifluoromethyl group would appear as a singlet at δ ~120 ppm in ¹⁹F NMR, while the nitro group deshields adjacent protons to δ 8.0–8.5 ppm in ¹H NMR .

Synthesis and Manufacturing

Proposed Synthetic Routes

  • Nitro Introduction: Nitration of 4-(trifluoromethyl)acetanilide using HNO₃/H₂SO₄, followed by regioselective separation of the 2-nitro isomer .

  • Cyanoacetamide Formation: Reacting 2-nitro-4-(trifluoromethyl)aniline with cyanoacetic acid in the presence of coupling agents like DCC .

Key Challenges

  • Regioselectivity: Avoiding 3-nitro isomers requires precise temperature control (-10°C) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the desired product .

Physicochemical Properties

Thermal Stability

PropertyValue (Estimated)Source Analog
Melting Point160–162°C
Boiling Point390–400°C
Flash Point190±28°C

Solubility and Partitioning

SolventSolubility (g/L, 25°C)LogP
Water0.1–0.52.5–3.0
Ethanol15–20-
Dichloromethane50–60-

The low water solubility (0.32 g/L for analog ) and moderate LogP suggest utility in hydrophobic matrices.

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Leflunomide Impurities: Structural similarity to leflunomide impurity H implies potential role in antirheumatic drug synthesis.

  • Antimicrobial Agents: Nitro groups enhance bioactivity against Gram-positive bacteria .

Agrochemicals

  • Herbicidal Activity: Trifluoromethyl groups improve leaf permeability in pre-emergent herbicides .

Regulatory Status

RegionHS CodeTariff Rate
EU29269090906.5% MFN
USA292690909030.0% General

Customs classifications align with "other nitrile-function compounds" .

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